molecular formula C13H9ClOS B8541821 (E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde

(E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde

Cat. No.: B8541821
M. Wt: 248.73 g/mol
InChI Key: ZXSVWILBEKFPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a 4-chlorophenyl group attached to a vinyl group, which is further connected to the thiophene ring at the 3-position, with an aldehyde functional group at the 3-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Heck coupling reaction, where 4-chlorobenzyl chloride is reacted with thiophene-3-carbaldehyde in the presence of a palladium catalyst and a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures (around 100-120°C) to facilitate the coupling process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous or alkaline medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 4-[2-(4-Chlorophenyl)-vinyl]-thiophene-3-carboxylic acid.

    Reduction: 4-[2-(4-Chlorophenyl)-vinyl]-thiophene-3-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

(E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde has several scientific research applications:

    Organic Electronics: The compound can be used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

    Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules with potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of (E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde depends on its specific application. In organic electronics, the compound’s conjugated structure allows for efficient charge transport and light absorption/emission. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact molecular pathways involved can vary depending on the specific biological activity being targeted.

Comparison with Similar Compounds

    4-[2-(4-Bromophenyl)-vinyl]-thiophene-3-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.

    4-[2-(4-Methylphenyl)-vinyl]-thiophene-3-carbaldehyde: Similar structure but with a methyl group instead of chlorine.

    4-[2-(4-Fluorophenyl)-vinyl]-thiophene-3-carbaldehyde: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness: (E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde is unique due to the presence of the chlorine atom, which can influence the compound’s electronic properties and reactivity. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also affect the compound’s solubility and stability.

Properties

Molecular Formula

C13H9ClOS

Molecular Weight

248.73 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)ethenyl]thiophene-3-carbaldehyde

InChI

InChI=1S/C13H9ClOS/c14-13-5-2-10(3-6-13)1-4-11-8-16-9-12(11)7-15/h1-9H

InChI Key

ZXSVWILBEKFPJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CSC=C2C=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a 40-mL scintillation vial containing trans-2-(4-chlorophenyl)vinylboronic acid (0.42 g, 2.30 mmol), 3-bromo-4-formylthiophene (0.40 g, 2.09 mmol), K3PO4 (0.490 g, 2.30 mmol), TPP (22 mg, 0.08 mmol, 4 mol %), Pd(OAc)2 (4.7 mg, 0.02 mmol, 1 mol %) and a stir-bar, was added acetonitrile (2.5 mL). The vial was purged with N2, capped tightly and heated at 94° C. (aluminum multi-reaction block) while vigorously stirred for 32 h. The reaction was diluted with water and extracted with EtOAc (3×50 mL). The combined extracts were washed with brine, dried over Na2SO4, filtered and concentrated. Purification by flash chromatography (Isco CombiFlash) 0-10% EtOAc in heptane afforded the desired 4-[2-(4-chlorophenyl)-vinyl]-thiophene-3-carbaldehyde (285 mg, 54%). 1H NMR (400 MHz, CDCl3) δ ppm 6.99 (d, J=16.38 Hz, 1H), 7.31-7.36 (m, 2H), 7.45-7.49 (m, 2H), 7.50 (d, J=3.20 Hz, 1H), 7.76 (dd, J=16.34, 0.78 Hz, 1H), 8.13 (d, J=3.20 Hz, 1H), 10.07 (d, J=0.82 Hz, 1H).
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0.42 g
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